DMP 696
Overview
Description
DMP 696 is a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist. It is primarily used in scientific research for the treatment of anxiety and depression. The compound has shown significant efficacy in various animal models, making it a valuable tool in neuroscience and pharmacology research .
Preparation Methods
The synthesis of DMP 696 involves several steps. One common method includes the use of potassium bromate and sulfuric acid to prepare 1-hydroxy-1,2-benziodoxol-3 (1H)-one 1-oxide, which is then acylated using acetic acid and acetic anhydride . The reaction conditions are carefully controlled to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
DMP 696 undergoes various chemical reactions, including oxidation and substitution. The Dess-Martin periodinane is a common reagent used for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . The reaction is typically conducted in dichloromethane or chloroform at room temperature and is usually complete within 0.5 to 2 hours . The major products formed from these reactions are aldehydes and ketones, which are valuable intermediates in organic synthesis.
Scientific Research Applications
DMP 696 has a wide range of scientific research applications. In chemistry, it is used as a reagent for selective oxidation reactions. In biology and medicine, it is employed in the study of anxiety and depression due to its ability to antagonize CRHR1 . The compound has shown efficacy in reducing fear memory consolidation and CREB phosphorylation in animal models . Additionally, it is used in the development of new therapeutic agents targeting CRHR1 for the treatment of stress-related disorders .
Mechanism of Action
DMP 696 exerts its effects by selectively antagonizing the corticotropin-releasing hormone receptor 1 (CRHR1). This receptor is involved in the stress response by modulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland . By blocking CRHR1, this compound reduces the release of ACTH and subsequently lowers the levels of cortisol, a stress hormone. This mechanism is crucial for its anxiolytic and antidepressant effects .
Comparison with Similar Compounds
DMP 696 is often compared with other CRHR1 antagonists, such as DMP 904. Both compounds display nanomolar affinity for human CRHR1 receptors and exhibit high selectivity over CRHR2 receptors . this compound has shown a broader range of efficacy in various animal models, making it a more versatile tool in research. Other similar compounds include antalarmin and NBI-27914, which also target CRHR1 but may differ in their pharmacokinetic properties and efficacy .
Properties
IUPAC Name |
8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRPTOUDPFXKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108708 | |
Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202578-52-7 | |
Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202578-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DMP-696 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DMP-696 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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